Cas no 2305253-94-3 (2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride)

2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride structure
2305253-94-3 structure
Product name:2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride
CAS No:2305253-94-3
MF:C10H11ClF3NO2S
Molecular Weight:301.713051080704
CID:5866306
PubChem ID:138987896

2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride 化学的及び物理的性質

名前と識別子

    • 2305253-94-3
    • Z3591014177
    • 2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride
    • 2-amino-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoic acid hydrochloride
    • EN300-6759190
    • インチ: 1S/C10H10F3NO2S.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H
    • InChIKey: CEJQXUZHWMXIQW-UHFFFAOYSA-N
    • SMILES: Cl.S(C(F)(F)F)C1C=CC(=CC=1)CC(C(=O)O)N

計算された属性

  • 精确分子量: 301.0151119g/mol
  • 同位素质量: 301.0151119g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 7
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 265
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.6Ų

2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6759190-0.05g
2-amino-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoic acid hydrochloride
2305253-94-3 95.0%
0.05g
$238.0 2025-03-13
Enamine
EN300-6759190-0.1g
2-amino-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoic acid hydrochloride
2305253-94-3 95.0%
0.1g
$355.0 2025-03-13
Enamine
EN300-6759190-5.0g
2-amino-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoic acid hydrochloride
2305253-94-3 95.0%
5.0g
$2981.0 2025-03-13
Aaron
AR028FV3-5g
2-amino-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoicacidhydrochloride
2305253-94-3 95%
5g
$4124.00 2023-12-15
Aaron
AR028FV3-100mg
2-amino-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoicacidhydrochloride
2305253-94-3 95%
100mg
$514.00 2025-02-16
1PlusChem
1P028FMR-2.5g
2-amino-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoicacidhydrochloride
2305253-94-3 95%
2.5g
$2552.00 2024-05-24
Aaron
AR028FV3-50mg
2-amino-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoicacidhydrochloride
2305253-94-3 95%
50mg
$353.00 2025-02-16
Aaron
AR028FV3-10g
2-amino-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoicacidhydrochloride
2305253-94-3 95%
10g
$6104.00 2023-12-15
Enamine
EN300-6759190-1.0g
2-amino-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoic acid hydrochloride
2305253-94-3 95.0%
1.0g
$1029.0 2025-03-13
Enamine
EN300-6759190-10.0g
2-amino-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoic acid hydrochloride
2305253-94-3 95.0%
10.0g
$4421.0 2025-03-13

2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride 関連文献

2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochlorideに関する追加情報

Introduction to 2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride (CAS No: 2305253-94-3)

2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride

This compound, identified by the CAS number 2305253-94-3, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. Its unique structure, featuring a trifluoromethylsulfanyl substituent on a phenyl ring coupled with an amino-propanoic acid backbone, makes it a subject of considerable interest for researchers exploring novel therapeutic agents.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more amenable for various biochemical assays and pharmaceutical formulations. The presence of the amino group and the carboxylic acid moiety allows for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities.

In recent years, there has been growing interest in compounds containing trifluoromethylsulfanyl groups due to their ability to modulate enzyme activity and receptor binding affinities. The trifluoromethyl group, in particular, is known for its ability to increase metabolic stability and lipophilicity, which are critical factors in drug design. The incorporation of this group into the phenyl ring of 2-amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride potentially enhances its interaction with biological targets, making it a promising candidate for further investigation.

The compound's structure also suggests potential applications in the development of drugs targeting neurological disorders. The amino-propanoic acid backbone is a common motif in neurotransmitter analogs, and the phenyl ring with its electron-withdrawing trifluoromethylsulfanyl group could serve as a key pharmacophore for modulating neurotransmitter receptors. Preliminary studies have indicated that such compounds may exhibit properties similar to those of known antipsychotics and antidepressants, although further research is needed to confirm these findings.

The hydrochloride salt form of this compound also opens up possibilities for its use in crystallographic studies. The well-defined crystal structure can provide valuable insights into its binding interactions with biological targets, which is crucial for rational drug design. High-resolution crystallographic data can help elucidate the molecular mechanism of action and guide the optimization of lead compounds.

In addition to its potential pharmaceutical applications, 2-amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride may find utility in materials science. The unique electronic properties of the trifluoromethylsulfanyl-substituted phenyl ring could make it useful in the development of organic semiconductors or liquid crystals. These materials are widely used in electronic displays and optical devices, and the incorporation of such functional groups could lead to novel materials with enhanced performance.

The synthesis of this compound involves multi-step organic reactions, including functional group transformations and protective group strategies. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to construct the complex core structure efficiently. The synthesis must be carefully optimized to ensure high yields and purity, which are essential for subsequent biological evaluations.

The biological activity of 2-amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride has been preliminarily assessed using various in vitro assays. These studies have revealed potential interactions with enzymes such as kinases and phosphodiesterases, which are key targets in cancer therapy. Additionally, preliminary data suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production pathways.

The compound's pharmacokinetic profile is another area of interest. Studies have shown that hydrochloride salts generally exhibit good oral bioavailability and rapid absorption from the gastrointestinal tract. This makes them suitable for oral administration, which is a preferred route due to patient compliance and convenience. However, further studies are needed to evaluate its metabolic stability and potential drug-drug interactions.

The future direction of research on 2-amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride includes exploring its potential as an intermediate in the synthesis of more complex drug candidates. By modifying specific functional groups or introducing additional substituents, researchers can generate libraries of derivatives with diverse biological activities. High-throughput screening techniques can then be employed to identify lead compounds with optimal pharmacological profiles.

In conclusion, 2-amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride (CAS No: 2305253-94-3) is a promising compound with significant potential in pharmaceutical research. Its unique structure and functional properties make it an attractive candidate for further investigation into neurological disorders, cancer therapy, and anti-inflammatory treatments. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of next-generation therapeutics.

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